N-{2-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-5-METHOXYPHENYL}ACETAMIDE
Overview
Description
N-{2-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-5-METHOXYPHENYL}ACETAMIDE is a synthetic compound that has garnered attention due to its potential applications in medicinal chemistry. The compound features a complex structure with a furan ring, a piperazine moiety, and a chlorinated phenyl group, making it a versatile candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-5-METHOXYPHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Furan-2-Carbonyl Chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.
Synthesis of the Piperazine Intermediate: The furan-2-carbonyl chloride is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate.
Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using a suitable chlorinating agent such as phosphorus pentachloride.
Coupling Reaction: The chlorinated phenyl compound is then coupled with the furan-2-carbonyl piperazine intermediate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-5-METHOXYPHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{2-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-5-METHOXYPHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another compound with a piperazine moiety and a carbonyl group, known for its anti-tubercular activity.
4-(2-(7-methoxy-2-oxo-1,5-naphthyridin-1-(2H)-yl)ethyl)-N-(4-nitrophenyl)piperazine-1-carboxamide: A piperazine-based compound with significant antibacterial properties.
Uniqueness
N-{2-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-5-METHOXYPHENYL}ACETAMIDE stands out due to its unique combination of a furan ring, a piperazine moiety, and a chlorinated phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-chloro-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxyphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5/c1-12(24)21-15-11-17(27-2)13(10-14(15)20)18(25)22-5-7-23(8-6-22)19(26)16-4-3-9-28-16/h3-4,9-11H,5-8H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEVCTFDJLDHDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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